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Compound of Interest

Compound Name: CH 5450

Cat. No.: B1684288

This technical guide provides a comprehensive overview of the therapeutic potential of
CH5450, a potent and highly selective second-generation Anaplastic Lymphoma Kinase (ALK)
inhibitor. Developed for the treatment of ALK-positive non-small cell lung cancer (NSCLC),
CH5450 has demonstrated significant efficacy, particularly in patients with resistance to first-
generation ALK inhibitors and those with brain metastases. This document details the
mechanism of action, preclinical and clinical data, and key experimental protocols relevant to
researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo
activity of CH5450.

Table 1: In Vitro Kinase and Cellular Inhibitory Activity of CH5450
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Table 2: Pharmacokinetic Properties of CH5450 in Preclinical Models
AUC ) )
] Dose Cmax Bioavaila
Species Route Tmax (hr) (ng-hrimL .
(mgl/kg) (ng/mL) ) bility (%)
Mouse 10 Oral 1,200 2 8,400 75
Rat 10 Oral 980 4 9,800 82
Dog 5 Oral 650 2 5,200 65

Table 3: Summary of Clinical Efficacy in ALK-Positive NSCLC Patients (Phase I/11)
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Median
. . Overall Response . CNS Overall
Patient Population Progression-Free
Rate (ORR) . Response Rate
Survival (PFS)
Crizotinib-naive 93.5% Not Reached 81%
Crizotinib-resistant 55% 8.9 months 57%

Mechanism of Action: ALK Signaling Pathway
Inhibition

CH5450 exerts its therapeutic effect by potently and selectively inhibiting the ALK receptor
tyrosine kinase. In ALK-positive NSCLC, a chromosomal rearrangement leads to the fusion of
the ALK gene with another gene, most commonly EML4, resulting in a constitutively active
fusion protein (EML4-ALK). This oncoprotein drives tumor cell proliferation, survival, and
metastasis through the activation of downstream signaling pathways, including the RAS-MEK-
ERK, PI3K-AKT, and JAK-STAT pathways. CH5450 binds to the ATP-binding pocket of the ALK

kinase domain, preventing its autophosphorylation and the subsequent activation of these
downstream signaling cascades.
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Caption: CH5450 inhibits the constitutively active EML4-ALK fusion protein.

Experimental Protocols
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Detailed methodologies for key experiments are provided below.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of CH5450 to inhibit the enzymatic activity of ALK and other
kinases.

Protocol:

e Recombinant human ALK kinase domain is incubated with a specific peptide substrate and
ATP in a kinase reaction buffer.

e CH5450 is added at various concentrations to determine its inhibitory effect.
e The reaction is initiated by the addition of ATP and incubated at 30°C for 60 minutes.

e The amount of phosphorylated substrate is quantified using an ADP-Glo™ Kinase Assay,
which measures ADP formation.

e Luminescence is measured, and the IC50 value is calculated by fitting the dose-response
curve using a four-parameter logistic model.

Cellular Proliferation Assay

This assay assesses the effect of CH5450 on the growth of ALK-positive cancer cell lines.
Protocol:

o NCI-H2228 cells (harboring the EML4-ALK fusion gene) are seeded in 96-well plates at a
density of 5,000 cells per well.

o After 24 hours, cells are treated with a serial dilution of CH5450 for 72 hours.

o Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which
measures intracellular ATP levels.

e Luminescence is recorded, and the GI50 (concentration for 50% of maximal inhibition of cell
growth) is determined from the dose-response curve.
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Caption: Preclinical to clinical development workflow for CH5450.

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of CH5450 in a living organism.
Protocol:
o Female BALB/c nude mice are subcutaneously inoculated with NCI-H2228 cells.

e When tumors reach a volume of approximately 100-200 mm?3, mice are randomized into
vehicle control and treatment groups.

e CH5450 is administered orally once daily at doses ranging from 1 to 20 mg/kg.
e Tumor volume and body weight are measured twice weekly.

o At the end of the study, tumors are excised and may be used for pharmacodynamic and
biomarker analysis (e.g., Western blot for p-ALK).

o Tumor growth inhibition (TGI) is calculated as a measure of efficacy.

Conclusion

CH5450 is a highly potent and selective ALK inhibitor with significant therapeutic potential in
the treatment of ALK-positive NSCLC. Its robust preclinical activity, favorable pharmacokinetic
profile, and impressive clinical efficacy, including in the challenging setting of brain metastases
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and crizotinib resistance, underscore its importance in the oncology landscape. The
experimental protocols detailed herein provide a framework for further investigation and
characterization of this and similar targeted therapies. Continued research is warranted to
explore its full potential, including its role in combination therapies and its activity against
emerging resistance mutations.

 To cite this document: BenchChem. [The Therapeutic Potential of CH5450: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1684288#exploring-the-therapeutic-potential-of-ch-
5450]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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